Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester is a complex organic compound with a unique structure that includes a benzoic acid core substituted with a chlorine atom, a cyclopropylmethoxycarbonyl group, and an isopropyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester typically involves multiple steps. One common method is the esterification of 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)benzoic acid with isopropanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein binding.
Industry: It may be used in the production of specialty chemicals or as a precursor for other industrial compounds.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to proteins, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-chloro-5-(((methoxycarbonyl)amino)-, 1-methylethyl ester: Similar structure but lacks the cyclopropyl group.
Benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, methyl ester: Similar structure but with a methyl ester instead of an isopropyl ester.
Uniqueness
The presence of the cyclopropylmethoxycarbonyl group and the isopropyl ester makes benzoic acid, 2-chloro-5-(((cyclopropylmethoxy)carbonyl)amino)-, 1-methylethyl ester unique. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
165549-71-3 |
---|---|
Molecular Formula |
C15H18ClNO4 |
Molecular Weight |
311.76 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-(cyclopropylmethoxycarbonylamino)benzoate |
InChI |
InChI=1S/C15H18ClNO4/c1-9(2)21-14(18)12-7-11(5-6-13(12)16)17-15(19)20-8-10-3-4-10/h5-7,9-10H,3-4,8H2,1-2H3,(H,17,19) |
InChI Key |
JBVFZJONZZQAEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=O)OCC2CC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.